5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H11Cl2N3OS. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted triazole compounds .
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the formulation of agrochemicals and as an intermediate in the production of other chemical products
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-[(2,4-dichlorophenoxy)methyl]-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of the 2,4-dichlorophenoxy group and the triazole-thiol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-2-16-10(14-15-11(16)18)6-17-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHGSLFXEXZTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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